molecular formula C21H21N3O3 B2796946 3-(1-(3,3-Diphenylpropanoyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034365-01-8

3-(1-(3,3-Diphenylpropanoyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No. B2796946
CAS RN: 2034365-01-8
M. Wt: 363.417
InChI Key: FSUFHMYIOULEKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new hybrid compounds based on 1,2,3-triazoles and 5,5-diphenylimidazolidine-2,4-dione were successfully synthesized by copper-catalyzed click reaction in the presence of water-soluble ligand, sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate and copper salt .

Scientific Research Applications

Microwave-Assisted Synthesis

  • A study by Brouillette et al. (2007) demonstrated an efficient one-pot microwave-assisted synthesis of 3-(thien-3-yl)imidazolidine-2,4-dione derivatives. This process is significant for the quick production of these compounds in high yields, highlighting their potential in rapid synthesis methods (Brouillette et al., 2007).

Antibacterial Activities

  • In 2020, Keivanloo et al. synthesized new hybrid compounds based on 1,2,3-triazoles and 5,5-diphenylimidazolidine-2,4-dione. Their study revealed that these compounds exhibit significant antibacterial activities against both Gram-positive and Gram-negative bacteria, indicating their potential use in antimicrobial treatments (Keivanloo et al., 2020).

Antiviral Activities

  • A 2015 study by Mendes et al. focused on the antiviral activity of new synthetic phenytoin derivatives, including 5,5-diphenyl-3-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)propyl]imidazolidine-2,4-dione. This compound demonstrated high efficacy against the human metapneumovirus (HMPV), showing potential as an antiviral agent (Mendes et al., 2015).

Antitumor Evaluation

  • Alanazi et al. (2013) synthesized and tested several 3-alkyl, 3-aryl-5,5-diphenylimidazolidine-2,4-diones for their antitumor activity. Some of these compounds displayed selective activity against renal cancer cell lines, suggesting their potential use in cancer therapy (Alanazi et al., 2013).

Corrosion Inhibition

  • Research by Elbarki et al. (2020) explored the use of imidazolidine-2,4-dione derivatives as corrosion inhibitors for mild steel in HCl solution. Their study found that these compounds effectively inhibit corrosion, which could be valuable in industrial applications (Elbarki et al., 2020).

Supramolecular Extenders in Polyurethane Elastomers

  • A 2012 study by Kuo et al. involved the synthesis of a dual-functional building intermediate from azetidin-2,4-dione derivatives. These intermediates were used in the iterative synthesis of supramolecular extenders for polyurethane elastomers, demonstrating their utility in materials science (Kuo et al., 2012).

properties

IUPAC Name

3-[1-(3,3-diphenylpropanoyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c25-19(23-13-17(14-23)24-20(26)12-22-21(24)27)11-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUFHMYIOULEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)N4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]imidazolidine-2,4-dione

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